

Application Notes and Protocols for Live Cell Imaging with DMHBO+

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DMHBO+

Cat. No.: B15552312

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Introduction

DMHBO+ is a cationic fluorophore that exhibits a significant increase in fluorescence upon binding to the Chili RNA aptamer. This fluorogenic system mimics the properties of red fluorescent proteins and is a powerful tool for visualizing RNA in living cells. The Chili-**DMHBO+** complex displays a large Stokes shift, minimizing autofluorescence and enabling cleaner imaging. Its high affinity and specificity make it an excellent choice for tracking the localization, transport, and dynamics of specific RNA transcripts in real-time. These application notes provide a comprehensive guide to utilizing **DMHBO+** for live-cell imaging of Chili aptamer-tagged RNAs.

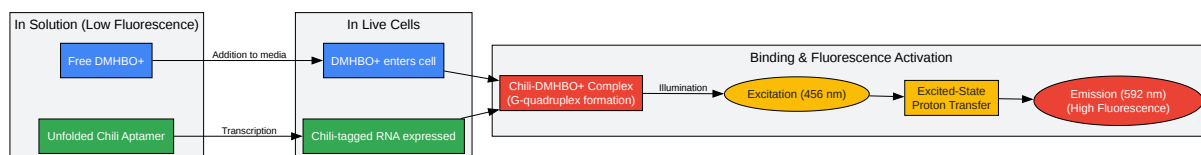
Quantitative Data

A summary of the key quantitative parameters for the **DMHBO+**-Chili aptamer system is presented in the table below for easy reference and comparison.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	456 nm	[1]
Emission Maximum (λ_{em})	592 nm	[1]
Stokes Shift	136 nm	[1]
Quantum Yield (Φ)	0.1	[1]
Dissociation Constant (K_d)	12 nM	[1]
Molecular Weight	552.37 g/mol	[1]
Solubility in DMSO	Up to 50 mM	[1]

Mechanism of Fluorescence Activation

The fluorescence of **DMHBO+** is activated through a specific interaction with the Chili RNA aptamer. The aptamer folds into a unique G-quadruplex structure that creates a binding pocket for **DMHBO+**.^[1] This binding event immobilizes the fluorophore and facilitates an excited-state proton transfer (ESPT) from the **DMHBO+** molecule to a guanine residue within the aptamer.^[1] This process is responsible for the large Stokes shift and the significant enhancement of fluorescence.



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Mechanism of **DMHBO+** fluorescence activation.

Experimental Protocols

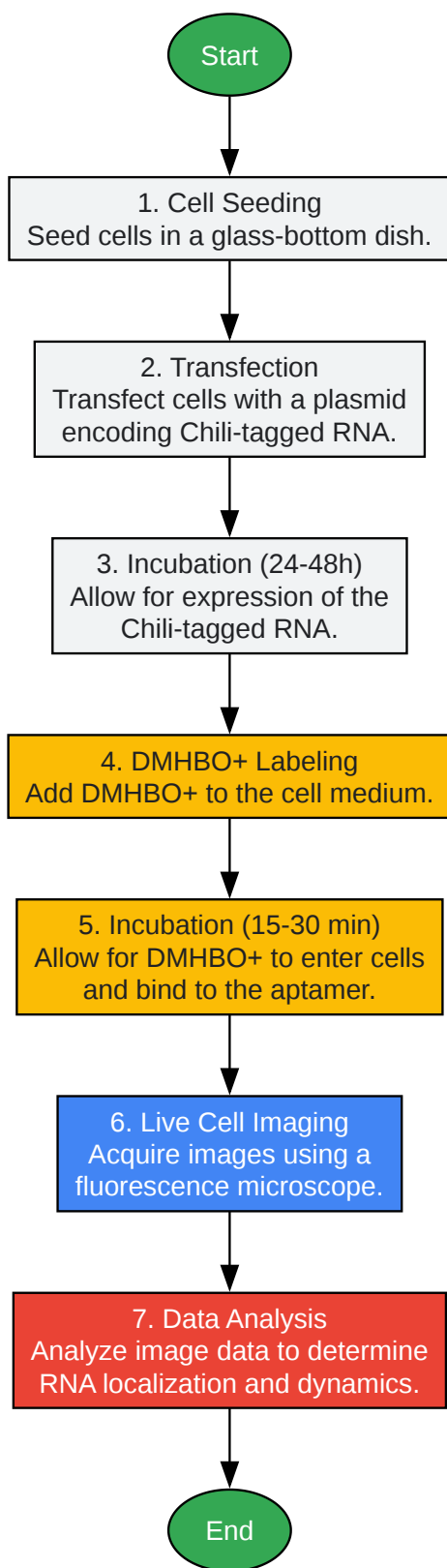
This section provides a detailed methodology for the live-cell imaging of Chili aptamer-tagged RNA using **DMHBO+**.

Reagent Preparation

- **DMHBO+** Stock Solution:
 - Dissolve **DMHBO+** powder in anhydrous DMSO to a final concentration of 10-50 mM.[\[1\]](#)
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store at -20°C, protected from light.
- Cell Culture Medium:
 - Use the appropriate complete growth medium for your cell line of interest.
 - For imaging, it is recommended to use a phenol red-free medium to reduce background fluorescence.
- Transfection Reagent:
 - Use a high-efficiency transfection reagent suitable for your cell line (e.g., Lipofectamine 3000, FuGENE HD).

Experimental Workflow

The overall workflow for a live-cell imaging experiment using **DMHBO+** is depicted below.



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References

- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Live Cell Imaging with DMHBO+]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552312#protocol-for-using-dmhbo-in-live-cell-imaging]

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